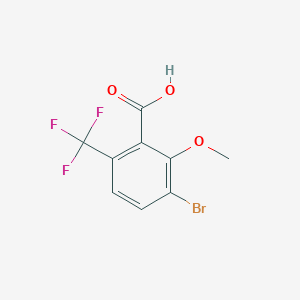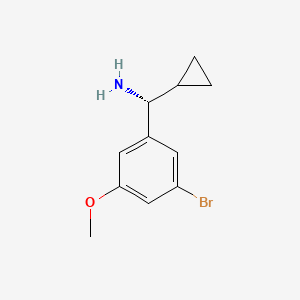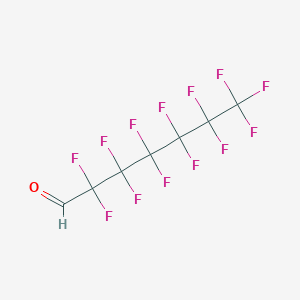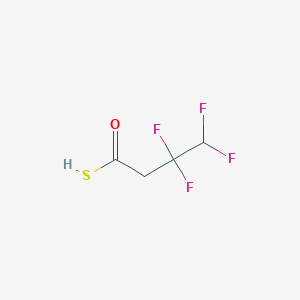![molecular formula C16H16FN3O3 B12844647 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(7-Amino-5-azaspiro[24]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone family This compound is characterized by its unique spiro structure, which includes a quinoline core with various substituents, including an amino group, a fluoro group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving aniline derivatives and β-keto esters under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Spirocyclization: The spiro structure is formed through a nucleophilic substitution reaction involving azaspiro compounds.
Amino Group Introduction: The amino group is introduced through reductive amination using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of DNA, leading to bacterial cell death. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its spiro structure, which imparts distinct physicochemical properties and potentially different biological activity compared to other fluoroquinolones. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C16H16FN3O3 |
|---|---|
Poids moléculaire |
317.31 g/mol |
Nom IUPAC |
7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3/c17-10-3-8-11(19-5-9(14(8)21)15(22)23)4-12(10)20-6-13(18)16(7-20)1-2-16/h3-5,13H,1-2,6-7,18H2,(H,19,21)(H,22,23) |
Clé InChI |
JTRHFFTUWXYTOP-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CN(CC2N)C3=C(C=C4C(=C3)NC=C(C4=O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)

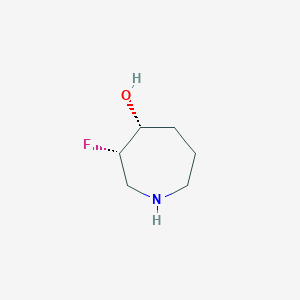

![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
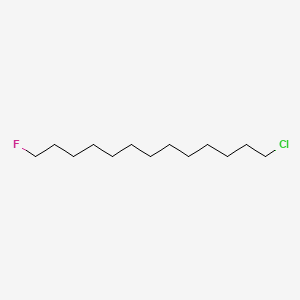

![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
